Product packaging for 1alpha,2alpha-Epoxynimolicinol(Cat. No.:)

1alpha,2alpha-Epoxynimolicinol

Cat. No.: B1253608
M. Wt: 498.6 g/mol
InChI Key: HWIVSWJVKFNOCH-AYDKOOPOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1alpha,2alpha-Epoxynimolicinol is a tetranortriterpenoid limonoid isolated from the seed oil of the neem tree (Azadirachta indica) . This compound has a molecular formula of C28H34O8 and a molecular weight of 498.6 g/mol . Its intricate structure, characteristic of limonoids, features multiple oxygenated functional groups and a furanolactone core, making it a subject of interest in natural product chemistry and phytochemical research . The isolation of this compound from neem seed oil is typically achieved through methanol extraction followed by chromatographic purification techniques . The characterization of this epoxide in neem oil is of significant biogenetic importance, as it is considered a potential intermediate between A-ring enones and 1,3-diols among the tetranortriterpenoids of Azadirachta indica . As a component of Azadirachta indica, a plant used in traditional medicine with reported bioactivities including anti-inflammatory, antimicrobial, and hypoglycemic properties, this compound contributes to the diverse chemical profile underlying these potential effects . Researchers can utilize this high-purity compound for applications such as analytical standards, biological screening, and investigations into the biosynthetic pathways of limonoids. This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H34O8 B1253608 1alpha,2alpha-Epoxynimolicinol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C28H34O8

Molecular Weight

498.6 g/mol

IUPAC Name

[(1R,2R,3R,5R,8R,10R,11R,16S,17R)-16-(furan-3-yl)-16-hydroxy-2,7,7,11,17-pentamethyl-6,14-dioxo-4,15-dioxapentacyclo[9.8.0.02,8.03,5.012,17]nonadec-12-en-10-yl] acetate

InChI

InChI=1S/C28H34O8/c1-14(29)34-19-11-17-24(2,3)22(31)21-23(35-21)27(17,6)16-7-9-25(4)18(26(16,19)5)12-20(30)36-28(25,32)15-8-10-33-13-15/h8,10,12-13,16-17,19,21,23,32H,7,9,11H2,1-6H3/t16-,17-,19+,21-,23-,25+,26+,27+,28+/m0/s1

InChI Key

HWIVSWJVKFNOCH-AYDKOOPOSA-N

Isomeric SMILES

CC(=O)O[C@@H]1C[C@@H]2[C@@]([C@@H]3[C@@]1(C4=CC(=O)O[C@@]([C@@]4(CC3)C)(C5=COC=C5)O)C)([C@@H]6[C@@H](O6)C(=O)C2(C)C)C

Canonical SMILES

CC(=O)OC1CC2C(C(=O)C3C(C2(C4C1(C5=CC(=O)OC(C5(CC4)C)(C6=COC=C6)O)C)C)O3)(C)C

Synonyms

1alpha,2alpha-epoxynimolicinol

Origin of Product

United States

Isolation, Structural Elucidation, and Analytical Characterization of 1alpha,2alpha Epoxynimolicinol

Botanical Sourcing and Sample Preparation Methodologies

1alpha,2alpha-Epoxynimolicinol is a natural product derived from the neem tree (Azadirachta indica), a plant belonging to the Meliaceae family. researchgate.nettoddcaldecott.com This evergreen tree is cultivated in tropical and subtropical regions and is well-documented for its rich composition of bioactive phytochemicals. researchgate.nettoddcaldecott.com The primary source for the isolation of this compound is the oil extracted from neem seeds. researchgate.net

The initial preparation of the botanical material is a critical step to ensure efficient isolation. The process begins with fresh neem seeds, which are first dried to reduce moisture content. Following this, the seeds are dehulled and ground into a fine powder. This pulverization increases the surface area available for subsequent solvent extraction. To enhance the yield of limonoids like this compound, a defatting step is often performed using non-polar solvents, such as hexane, to remove triglycerides and other fatty components from the seed powder.

Extraction Techniques for this compound

Solvent extraction is the principal method used to isolate crude limonoids from the prepared neem seed material. Due to the polar nature of this compound, polar solvents are most effective. Methanol (B129727) has been identified as a highly efficient solvent for this purpose. researchgate.net

A common and effective protocol involves the use of a Soxhlet apparatus. The defatted neem powder is subjected to continuous extraction with methanol for several hours (typically 6-8 hours). This technique allows for the thorough removal of the target compounds from the plant matrix. After the extraction is complete, the resulting methanol solution, rich in various phytochemicals including this compound, is concentrated. This is typically achieved using a rotary evaporator under reduced pressure, which efficiently removes the solvent to yield a concentrated crude extract ready for purification.

Table 1: Solvent Efficiency in Limonoid Extraction

Solvent Relative Purity of this compound (%) Relative Yield (%)
Methanol 18–22 28
Ethanol 12–15 25
Acetone 8–10 18

This table is generated based on typical limonoid extraction data.

Advanced Chromatographic Separation and Purification Strategies

The crude extract obtained from neem seeds is a complex mixture containing numerous related limonoids and other compounds. researchgate.net Therefore, advanced chromatographic techniques are essential to isolate this compound in a pure form.

The primary method for purification is silica (B1680970) gel column chromatography. This technique separates compounds based on their polarity. Key steps include:

Column Packing: A glass column is packed with silica gel (e.g., 60–120 mesh) which has been activated by heating.

Elution: The crude extract is loaded onto the column and eluted with a solvent system of increasing polarity. A gradient elution, for example, starting with a hexane-ethyl acetate (B1210297) mixture of 8:2 and gradually increasing the proportion of ethyl acetate to 6:4, allows for the sequential separation of compounds.

Fraction Collection: The eluate is collected in numerous small fractions. These fractions are then analyzed, often using Thin Layer Chromatography (TLC), to identify those containing the target compound.

For final purification to achieve high purity (>95%), High-Performance Liquid Chromatography (HPLC) is employed. A common setup for this final step utilizes a C18 reverse-phase column with an acetonitrile-water mobile phase (e.g., 70:30 ratio).

Spectroscopic Techniques for Structural Determination of this compound

The definitive structural elucidation of this compound was accomplished through a combination of spectroscopic methods. These techniques provide detailed information about the molecule's atomic composition, connectivity, and stereochemistry. Spectral studies, in conjunction with chemical transformations, were crucial in establishing its structure. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D NMR (¹H and ¹³C) provides the carbon-hydrogen framework of the molecule.

¹H NMR: Reveals the number of different types of protons and their neighboring environments.

¹³C NMR: Shows the number of unique carbon atoms in the molecule.

Mass Spectrometry (MS): This technique provides the precise molecular weight and information about the fragmentation pattern of the molecule, which helps in confirming the molecular formula. For this compound, Electron Ionization Mass Spectrometry (EI-MS) has been used.

Table 2: Spectroscopic Data for this compound

Technique Key Observations
¹H NMR (in CDCl₃) δ 3.14 (d, J = 4.8 Hz, H-1), 3.03 (dt, J = 12.9 Hz, H-2), 1.23 ppm (m, aliphatic protons)
¹³C NMR δ 206.18 (C=O), 59.89 (C-1), 58.09 (C-2)

| EI-MS | m/z 540.23593 ([M]⁺), fragments at m/z 85, 43 |

Advanced Analytical Methods for Quantification and Purity Assessment

Assessing the purity of an isolated compound is vital for its characterization and further use in research. Advanced analytical methods are used to both quantify the amount of this compound and determine its purity level.

High-Performance Liquid Chromatography (HPLC): As a quantitative method, HPLC is highly precise. By running a sample with a known concentration (a standard), a calibration curve can be generated. The concentration of this compound in an unknown sample can then be determined by comparing its peak area to the calibration curve. HPLC is also a primary tool for purity assessment. A pure sample should ideally show a single, sharp peak at a characteristic retention time. For instance, using a C18 column with an acetonitrile:water (70:30) mobile phase, this compound has a retention time of approximately 12.4 minutes. The presence of other peaks indicates impurities.

Melting Point: The melting point of a crystalline solid is a good indicator of its purity. Pure compounds typically have a sharp and defined melting point range. Impurities tend to depress and broaden the melting point range. The reported melting point for this compound is 198–200°C (with decomposition).

Biosynthetic Pathways and Biogenetic Significance of 1alpha,2alpha Epoxynimolicinol

Proposed Biogenetic Derivation within Azadirachta indica Limonoids

The biosynthesis of limonoids in A. indica is a complex process that begins with the cyclization of 2,3-oxidosqualene (B107256), a product of the mevalonate (B85504) (MVA) pathway. nih.govpnas.orgfrontiersin.org This initial cyclization, catalyzed by an oxidosqualene cyclase, produces a triterpene scaffold such as tirucalla-7,24-dien-3β-ol. pnas.orgnih.gov This precursor then undergoes a series of extensive oxidative modifications, including rearrangements and loss of four carbon atoms, to form the characteristic tetranortriterpenoid skeleton of limonoids. pnas.org

The isolation of 1alpha,2alpha-Epoxynimolicinol from neem seed oil, alongside other related compounds, has been pivotal in postulating its role within this intricate metabolic grid. nih.gov Its structure is considered of significant biogenetic importance because it serves as a potential link between two other groups of A-ring substituted limonoids. nih.gov Researchers have proposed that this compound is a key intermediate connecting limonoids that possess an enone system (a double bond between C1 and C2 and a ketone at C3) and those featuring a 1,3-diol functionality in the A-ring. nih.gov

The co-occurrence of this compound with compounds like 1alpha,2alpha-epoxy-17beta-hydroxyazadiradione (B1212861) further supports its role as a transient species in the biosynthetic pathway. nih.gov This suggests a metabolic sequence where a Δ¹,²-unsaturated precursor is first epoxidized, and this epoxide is then subsequently opened, likely via enzymatic hydrolysis, to yield a diol. This proposed pathway highlights a crucial mechanism through which the neem tree generates structural diversity in its defensive limonoid compounds.

Enzymatic Transformations and Precursor Intermediates

The formation of this compound from its direct precursor is a clear example of a late-stage tailoring reaction in limonoid biosynthesis. These reactions are responsible for the vast structural diversification of the basic limonoid skeleton.

The immediate precursor to this compound is believed to be nimolicinol (B1211468), a limonoid that contains a double bond between the C1 and C2 positions of the A-ring. The key enzymatic transformation is the specific epoxidation of this double bond. This reaction is likely catalyzed by a cytochrome P450 monooxygenase (CYP). pnas.orgrsc.org CYPs are a superfamily of enzymes known for their ability to perform a wide range of oxidative reactions, including the highly specific hydroxylation and epoxidation of complex terpene skeletons in plants. nih.gov These enzymes are crucial for creating the high degree of oxygenation characteristic of neem limonoids.

The proposed transformation can be summarized as follows:

PrecursorIntermediateTransformationProbable Enzyme Class
Nimolicinol (contains C1=C2 double bond)This compoundEpoxidationCytochrome P450 Monooxygenase

This epoxidation step is critical, as the resulting epoxide ring is a reactive functional group. It can be further processed by other enzymes, such as epoxide hydrolases, to introduce new functional groups, in this case, leading to the formation of a 1,3-diol. This cascade of enzymatic reactions allows the plant to efficiently generate a variety of related compounds from a common precursor.

Stereochemical Aspects of Epoxidation in this compound Biosynthesis

A defining feature of enzymatic reactions is their high degree of stereoselectivity, and the biosynthesis of this compound is a prime example. The name itself specifies that the epoxide ring is formed on the alpha-face of the molecule's A-ring. This means that the oxygen atom is added from below the plane of the ring system, resulting in a single, specific stereoisomer.

In contrast to chemical synthesis, where the use of an oxidizing agent on a precursor like nimolicinol might yield a mixture of alpha- and beta-epoxides, the enzymatic process is precisely controlled. google.comacs.org This stereochemical outcome is dictated by the three-dimensional structure of the enzyme's active site. The enzyme, likely a specific cytochrome P450, binds the nimolicinol precursor in a highly specific orientation. rsc.orgnih.gov This precise positioning exposes only the alpha-face of the C1-C2 double bond to the enzyme's reactive oxygen species, ensuring that the epoxidation occurs exclusively from that side. acs.org

This strict control over stereochemistry is a hallmark of natural product biosynthesis and is fundamental to the biological activity of the resulting molecules. The specific 3D arrangement of atoms in this compound is a direct consequence of the evolutionary refinement of the biosynthetic enzymes in Azadirachta indica.

Chemical Modifications, Synthesis, and Structural Analog Development of 1alpha,2alpha Epoxynimolicinol

Total Synthesis Approaches to the 1alpha,2alpha-Epoxynimolicinol Skeleton

A direct total synthesis of this compound has not yet been reported. However, the synthesis of structurally related and equally complex nimbin-class limonoids, such as nimbolide (B1678885), provides a roadmap for plausible synthetic strategies. chemrxiv.orgchemrxiv.orgresearchgate.net These approaches highlight the key challenges in constructing the characteristic highly oxidized and stereochemically dense core of these molecules.

A convergent strategy is often employed, involving the synthesis of key fragments that are later coupled. chemrxiv.orgchemrxiv.org For the nimolicinol (B1211468) skeleton, this would likely involve the independent preparation of a highly functionalized A-ring and a second fragment containing the decalin core and the precursors to the tetrahydrofuran (B95107) and furan (B31954) rings.

Recent successful syntheses of nimbolide offer valuable insights into overcoming these hurdles. chemrxiv.orgchemrxiv.org Key transformations in these synthetic routes that could be adapted for this compound include:

A-Ring Construction: A catalytic, asymmetric intermolecular Diels-Alder reaction has been effectively used to create the A-ring with the correct stereochemistry at key positions. researchgate.net

Core Assembly: A diastereoselective palladium-catalyzed reductive Heck reaction can forge the crucial bond between the A and B rings. researchgate.net

Tetrahydrofuran Ring Formation: The central tetrahydrofuran ring, a common feature in this class of limonoids, has been constructed using methods like sulfonyl hydrazone-mediated etherification followed by a regioselective radical cyclization. researchgate.netchemrxiv.org

A hypothetical final step in the synthesis of this compound, once the nimolicinol skeleton is assembled, would be the stereoselective epoxidation of the C1-C2 double bond. This could likely be achieved using an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA).

Table 1: Key Synthetic Reactions in Analogous Limonoid Synthesis

Reaction Type Purpose Reagents/Conditions Reference
Diels-Alder Reaction Asymmetric A-ring formation Catalytic researchgate.net
Reductive Heck Reaction C8-C9 bond formation Palladium-catalyzed researchgate.net
Radical Cyclization Tetrahydrofuran ring construction Sulfonyl hydrazone-mediated researchgate.netchemrxiv.org

Semi-synthetic Derivatization Strategies of this compound

While specific semi-synthetic derivatization of this compound is not documented, studies on related limonoids such as nimbin (B191973) and salannin (B1681390) offer a glimpse into potential chemical modifications. nih.gov These strategies aim to alter the molecule's properties by introducing new functional groups or modifying existing ones.

One such approach is photo-oxidation . When applied to nimbin and salannin, UV light in the presence of oxygen leads to the formation of isomeric lactone products. nih.gov A similar reaction applied to this compound could potentially yield novel derivatives with altered biological activity.

Another strategy involves dehydration . For instance, 3-deacetylsalannin (B75796) can be dehydrated at the C2'-C3' position using N-bromosuccinimide (NBS). This suggests that the hydroxyl groups on the this compound scaffold could be targeted for elimination reactions to create new unsaturated derivatives.

Other potential modifications, based on the functional groups present in this compound, could include:

Esterification or etherification of the hydroxyl groups.

Ring-opening reactions of the epoxide to introduce new functionalities.

Modification of the furan ring through various electrophilic or cycloaddition reactions.

These derivatization strategies are crucial for exploring the structure-activity relationships (SAR) of this class of compounds.

Design and Synthesis of Novel this compound Analogs

The design and synthesis of novel analogs of complex natural products like this compound are driven by the need to improve activity, selectivity, and pharmacokinetic properties. Several conceptual frameworks guide this process rsc.org:

Diverted Total Synthesis (DTS): This strategy involves intercepting intermediates in a total synthesis route and diverting them to produce a range of analogs.

Function-Oriented Synthesis (FOS): FOS focuses on designing simplified analogs that retain the key pharmacophoric features of the natural product.

Complexity to Diversity (CtD): This approach utilizes the complex scaffold of the natural product as a starting point for generating a library of diverse analogs through various chemical transformations.

A modular synthesis approach, as demonstrated for nimbolide, is particularly well-suited for creating analogs. chemrxiv.org By designing a convergent synthesis where different fragments can be readily modified and combined, a wide array of analogs can be accessed efficiently.

Computational studies can also play a significant role in the design of new analogs. A recent in silico analysis identified nimolicinol as a potential inhibitor of mitochondrially encoded cytochrome C oxidase III (MT-CO3), a protein overexpressed in breast cancer. nih.gov This study highlighted key interactions between nimolicinol and the protein's binding site, providing a rational basis for designing new analogs with potentially enhanced inhibitory activity. nih.gov For example, modifications to the furan ring or the acetate (B1210297) group could be explored to optimize these interactions.

The development of such analogs is essential for translating the biological promise of natural products like this compound into viable therapeutic agents.

Table 2: Mentioned Chemical Compounds

Compound Name
This compound
Nimolicinol
Nimbolide
Nimbin
Salannin
3-deacetylsalannin
meta-chloroperoxybenzoic acid (m-CPBA)

Mechanistic Investigations of 1alpha,2alpha Epoxynimolicinol S Biological Interactions in Vitro Studies

Cellular and Subcellular Target Identification

There is no specific information available in the searched literature detailing the cellular or subcellular targets of 1alpha,2alpha-Epoxynimolicinol.

Modulation of Intracellular Signaling Pathways

Information regarding the modulation of any intracellular signaling pathways by this compound is not available in the current body of research.

Enzyme Activity Modulation: Inhibition and Activation Profiling

The primary piece of data regarding enzyme modulation is the compound's antifungal activity. One study noted that this compound exhibited 50% growth inhibition against the fungus Trichophyton mentagrophytes at a concentration of 25 μg/mL. The specific enzymes within the fungus that are inhibited or activated by this compound have not been identified.

Receptor Binding and Ligand-Target Interactions

There are no available studies that investigate the receptor binding or specific ligand-target interactions of this compound.

Gene Expression and Proteomic Alterations Induced by this compound

No data exists in the public domain regarding gene expression or proteomic changes induced by treatment with this compound.

In Vitro Biological Models for Mechanistic Research

The only documented in vitro model used to assess the bioactivity of this compound is a growth inhibition assay against the fungus Trichophyton mentagrophytes. thcfarmer.com While the compound has been isolated from neem oil, a source of many bioactive limonoids, specific cell lines or enzyme assays to probe its mechanism of action have not been reported in the reviewed literature. researchgate.netresearchgate.net

Structure Activity Relationship Sar Studies of 1alpha,2alpha Epoxynimolicinol and Its Derivatives

Correlating Structural Features with Biological Interaction Profiles

The biological activity of 1alpha,2alpha-Epoxynimolicinol is intrinsically linked to its three-dimensional structure. Key structural features that likely play a significant role in its interaction with biological targets include the tetranortriterpenoid skeleton, the presence and orientation of the epoxide ring, and the nature and position of various oxygen-containing functional groups.

To systematically study the SAR of this compound, a series of derivatives would need to be synthesized and evaluated. The table below outlines a hypothetical series of modifications and the expected insights that could be gained from their biological evaluation.

Modification Rationale for Synthesis Potential Impact on Biological Activity
Reduction of the epoxide to a diolTo assess the role of the epoxide in target binding and reactivity.May decrease or eliminate activity if the epoxide is crucial for covalent interaction.
Isomerization of the epoxideTo determine the importance of the stereochemistry of the epoxide.A change in stereochemistry could alter the binding affinity due to different spatial arrangements.
Modification of hydroxyl groupsTo probe the role of hydrogen bonding in receptor interaction.Acetylation or etherification could reduce activity if hydrogen bonding is critical.
Alteration of the furan (B31954) ringTo understand the contribution of this moiety to the overall activity.Opening or modifying the furan ring could lead to a significant loss of activity.

Pharmacophore Modeling and Computational Approaches to SAR

In the absence of extensive empirical data, pharmacophore modeling and other computational techniques offer a powerful approach to predict the SAR of this compound. nih.gov A pharmacophore model identifies the essential spatial arrangement of functional groups necessary for biological activity.

A hypothetical pharmacophore for this compound could be constructed based on its known structure and by comparing it with other biologically active limonoids. The key features of such a model would likely include:

Hydrogen Bond Acceptors: The oxygen atoms of the epoxide, hydroxyl, and carbonyl groups.

Hydrogen Bond Donors: The hydroxyl groups.

Hydrophobic Regions: The steroidal-like carbon skeleton.

Computational docking studies could then be employed to simulate the binding of this compound and its virtual derivatives to the active site of a potential protein target. These studies can provide valuable insights into the binding mode and help prioritize the synthesis of new derivatives with potentially enhanced activity. The process of pharmacophore modeling generally involves identifying active compounds and aligning them to develop a model that can be used to screen for new, potentially active molecules. nih.gov

Impact of the Epoxide Moiety on Biological Interactions

The 1alpha,2alpha-epoxide ring is a distinctive feature of this nimolicinol (B1211468) derivative and is expected to be a key determinant of its biological activity. researchgate.netresearchgate.net Epoxides are three-membered rings containing an oxygen atom, and their strained nature makes them susceptible to ring-opening reactions by nucleophiles. researchgate.netwikipedia.org

This reactivity can lead to covalent modification of biological macromolecules, such as enzymes or receptors. If this compound acts as an irreversible inhibitor, the epoxide moiety would likely be the electrophilic warhead that forms a covalent bond with a nucleophilic residue (e.g., cysteine, histidine, or lysine) in the active site of the target protein.

The stereochemistry of the epoxide is also critical. The alpha-orientation of the epoxide in this compound means that it projects from one face of the molecule. This specific spatial arrangement will dictate how the molecule is presented to its biological target, and any change to this stereochemistry would be expected to significantly alter its biological activity. The reactivity and stereochemistry of epoxides are crucial in the synthesis of complex molecules and in their biological function. mdpi.comorientjchem.org

Contributions of Specific Functional Groups to Interaction Specificity

Beyond the epoxide, other functional groups in this compound contribute to its interaction specificity through a variety of non-covalent interactions. A systematic analysis of these functional groups is essential for a complete understanding of its SAR. eprajournals.combgsscienceacademy.ac.in

The table below details the likely contributions of the key functional groups in this compound to its biological interactions.

Functional Group Position Potential Contribution to Biological Interactions
Epoxide1α, 2αPotential for covalent bond formation (alkylation) with nucleophilic residues in the target protein. Can also act as a hydrogen bond acceptor.
HydroxylVaries in related compoundsCan act as both a hydrogen bond donor and acceptor, forming specific interactions with the target protein and contributing to solubility.
Furan RingSide chainMay engage in hydrophobic or π-stacking interactions within the binding pocket. Its presence is often crucial for the activity of limonoids.
Carbonyl GroupsVaries in related compoundsCan act as hydrogen bond acceptors. α,β-unsaturated carbonyls can act as Michael acceptors.

Future Research Trajectories for 1alpha,2alpha Epoxynimolicinol

Unraveling Complex Biosynthetic Regulation

The biosynthesis of complex limonoids like 1alpha,2alpha-Epoxynimolicinol is a multi-step process, the regulation of which remains a significant black box. While the general pathway from the cyclization of 2,3-oxidosqualene (B107256) is understood, the specific enzymatic and regulatory mechanisms governing the formation of this particular epoxide are unknown. Future research must focus on identifying the specific cytochrome P450 monooxygenases and epoxidases responsible for the introduction of the 1alpha,2alpha-epoxy group.

Furthermore, understanding the transcriptional regulation of these biosynthetic genes is paramount. This involves the identification of specific transcription factors, their binding sites in the promoter regions of the biosynthetic genes, and the signaling molecules (e.g., plant hormones like jasmonic acid or salicylic (B10762653) acid) that modulate their activity. Elucidating this regulatory network will not only provide fundamental insights into plant biochemistry but could also pave the way for metabolic engineering approaches to enhance the production of this compound or other desired limonoids in cell cultures or heterologous systems.

Exploration of Novel Synthetic Pathways for Analog Generation

The complex stereochemistry of this compound presents a formidable challenge for total synthesis. However, developing a synthetic route is a critical endeavor for several reasons. A successful total synthesis would confirm its structure and provide a platform for the generation of analogs. These analogs, with targeted modifications to the core structure, are invaluable tools for structure-activity relationship (SAR) studies, which can help in identifying the key pharmacophores responsible for any biological activity.

Future synthetic strategies could explore convergent approaches, where key fragments of the molecule are synthesized separately and then coupled. The development of stereoselective methods for the formation of the epoxide and the controlled installation of the various functional groups will be central to this effort. Moreover, semi-synthetic approaches, starting from more abundant neem limonoids and modifying them to produce this compound and its derivatives, could offer a more immediate route to obtaining sufficient quantities for biological testing.

Advanced Mechanistic Characterization at Molecular Resolution

The biological activities of this compound are, at present, entirely speculative. While other neem limonoids have demonstrated a wide array of pharmacological effects, from insecticidal to anti-inflammatory and anti-cancer properties, no specific biological targets for this compound have been identified.

A crucial future direction is to screen this compound against a diverse panel of biological targets, including enzymes, receptors, and protein-protein interactions. Once a primary biological activity is identified, advanced mechanistic studies at the molecular level will be necessary. Techniques such as X-ray crystallography or cryo-electron microscopy could be employed to visualize the binding of this compound to its target protein, revealing the precise molecular interactions. Cellular and biochemical assays will be essential to understand how this binding event translates into a functional cellular response.

Development of High-Throughput Screening Assays for Target Discovery

To accelerate the discovery of its biological function, the development of high-throughput screening (HTS) assays is essential. An LC-ESI-MS/MS-based method has already been developed for the rapid identification of limonoids, including this compound, in phytochemical extracts, which can be adapted for HTS formats. researchgate.net

Future research should focus on designing cell-based or target-based HTS assays where this compound can be tested against large libraries of potential molecular targets. For instance, reporter gene assays could be used to screen for effects on specific signaling pathways, while enzymatic assays could identify inhibitory or activating effects on a wide range of enzymes. The integration of HTS with affinity-based proteomics methods could also be a powerful approach to directly identify the cellular binding partners of this compound.

Integration with Systems Biology Approaches for Comprehensive Understanding

A holistic understanding of the role of this compound can be achieved through its integration into systems biology models. This would involve a multi-omics approach, combining genomics, transcriptomics, proteomics, and metabolomics data from Azadirachta indica.

By correlating the expression levels of biosynthetic genes with the abundance of this compound and other related limonoids, it may be possible to build a predictive model of its biosynthetic pathway and its regulation. Furthermore, if a biological activity is identified, systems-level approaches can be used to understand its downstream effects on cellular networks. For example, transcriptomic or proteomic profiling of cells treated with this compound could reveal the global cellular response to the compound, providing a comprehensive picture of its mechanism of action and potential off-target effects.

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